BenchChemオンラインストアへようこそ!

Danicopan

Paroxysmal Nocturnal Hemoglobinuria Extravascular Hemolysis Clinical Trial

Danicopan is the only orally bioavailable Factor D inhibitor approved to address C3-mediated extravascular hemolysis in PNH patients receiving C5 inhibitors. Its unique mechanism prevents C3 fragment deposition on RBCs, with Phase 3 data showing a mean Hb increase of 2.8 g/dL as add-on therapy. Oral dosing (t½ ~7.91h) eliminates infusion burden, improving adherence. Procure this non-interchangeable, first-in-class tool compound for translational research or reference standard development.

Molecular Formula C26H23BrFN7O3
Molecular Weight 580.4 g/mol
CAS No. 1903768-17-1
Cat. No. B606937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanicopan
CAS1903768-17-1
SynonymsDanicopan;  ACH-4471;  ACH4471;  ACH 4471;  ACH-0144471;  ACH 0144471;  ACH0144471;  Danicopan free base
Molecular FormulaC26H23BrFN7O3
Molecular Weight580.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F
InChIInChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1
InChIKeyPIBARDGJJAGJAJ-NQIIRXRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble (pH 1.2) to Insoluble (pH 4-7)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Danicopan (CAS 1903768-17-1) – First-in-Class Oral Factor D Inhibitor Procurement and Selection Guide


Danicopan (also known as ALXN2040, ACH-4471; brand name Voydeya) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of complement factor D [1]. It reversibly binds to human factor D with a high affinity, blocking the proteolytic activity essential for alternative pathway (AP) complement activation [1]. This mechanism prevents both C3 fragment deposition on red blood cells, which is a primary driver of extravascular hemolysis (EVH), and downstream terminal pathway activity [2]. Danicopan is indicated as an add-on therapy to the C5 inhibitors ravulizumab or eculizumab for the treatment of EVH in adults with paroxysmal nocturnal hemoglobinuria (PNH) [2].

Critical Procurement Rationale: Why Danicopan (CAS 1903768-17-1) Cannot Be Replaced by Other Complement Inhibitors


While multiple complement inhibitors are now available for PNH, they target distinct nodes in the complement cascade and possess unique pharmacological profiles, making generic interchange impossible without compromising therapeutic efficacy or patient safety. Unlike terminal C5 inhibitors (e.g., eculizumab, ravulizumab) that fail to address C3-mediated extravascular hemolysis (EVH) [1], and in contrast to proximal C3 or Factor B inhibitors (e.g., pegcetacoplan, iptacopan) that have different safety, efficacy, and pharmacokinetic profiles [2], danicopan provides a highly selective blockade of Factor D. Its distinct oral administration route and specific role as an add-on therapy to stabilize C5 inhibitor-treated patients with breakthrough EVH is unique [1]. Substitution with a non-Factor D targeting agent would introduce an entirely different mechanism of action, with a different side effect profile and risk of severe hemolytic events upon switching [3], underscoring the non-interchangeable nature of this compound.

Quantitative Differentiators: Evidence-Based Selection of Danicopan (CAS 1903768-17-1) Over Analogs and Alternatives


Danicopan's Superior Resolution of EVH vs. C5 Inhibitor Monotherapy

In the pivotal Phase 3 ALPHA trial, the addition of danicopan to a stable C5 inhibitor (eculizumab or ravulizumab) resulted in a least squares mean (LSM) hemoglobin increase of 2.8 g/dL from baseline at Week 12, compared to a change of 0.0 g/dL with placebo added to a C5 inhibitor [1]. This demonstrates that danicopan specifically and effectively reverses the clinically significant EVH that C5 inhibitors alone cannot address [1].

Paroxysmal Nocturnal Hemoglobinuria Extravascular Hemolysis Clinical Trial

Cost-Effectiveness Dominance Over Proximal C3 Inhibitor Pegcetacoplan

An economic evaluation comparing danicopan (as an add-on to ravulizumab/eculizumab) versus pegcetacoplan monotherapy found danicopan to be the dominant treatment strategy. The analysis showed danicopan was associated with lower total costs (-€484,022) and generated additional quality-adjusted life years (QALYs) of +0.476 compared to pegcetacoplan [1].

Health Economics Cost-Effectiveness Paroxysmal Nocturnal Hemoglobinuria

Orally Bioavailable Small Molecule with Defined Pharmacokinetic Profile vs. Infused Biologics

Unlike the infused biologics eculizumab, ravulizumab, and pegcetacoplan, danicopan is an orally bioavailable small molecule [1]. It is rapidly absorbed with a median Tmax of ~3 hours and has an estimated mean elimination half-life (t½) of 7.91 hours, supporting a three-times-daily (TID) dosing regimen [1]. In contrast, eculizumab and ravulizumab require intravenous infusion every 2 or 8 weeks, respectively [2].

Pharmacokinetics Drug Development Route of Administration

Favorable Long-Term Safety Profile with Low Breakthrough Hemolysis Rate

In the long-term extension of the ALPHA trial, the rate of breakthrough hemolysis (BTH) events—a key safety and efficacy concern in PNH—was reported as 6 events per 100 patient-years for patients receiving danicopan add-on therapy [1]. This rate is contextualized by data suggesting that BTH events can be more frequent and severe with certain other complement inhibitors, such as pegcetacoplan [2].

Safety Breakthrough Hemolysis Long-Term Follow-up

Key Application Scenarios for Danicopan (CAS 1903768-17-1) Procurement and Use


Add-on Therapy for PNH Patients with Suboptimal Response to C5 Inhibitors

The primary and most evidence-backed scenario is the use of danicopan as an add-on therapy to ravulizumab or eculizumab for adult PNH patients experiencing clinically significant extravascular hemolysis (EVH). Procurement should be focused on managing this specific patient subpopulation, as danicopan is the only oral, Factor D inhibitor approved to address the residual anemia (baseline Hb ≤9.5 g/dL) caused by EVH that persists despite optimal C5 inhibition [1]. The ALPHA trial provides robust Phase 3 data supporting a mean Hb increase of 2.8 g/dL in this setting [1].

Cost-Effective Strategy for Managing C5i-Experienced PNH Patients

For healthcare systems and payers, danicopan represents a dominant economic strategy compared to pegcetacoplan for managing PNH patients with residual hemolytic anemia on C5 inhibitors. Economic modeling from a Spanish perspective demonstrated lower total costs and greater QALY gains for danicopan [2]. Procurement decisions should consider these cost-effectiveness data, which support danicopan's place on formularies as a financially advantageous option for this orphan disease.

Research Tool for Selective Alternative Pathway Complement Inhibition

In a research context, danicopan serves as a specific and potent tool compound for selectively blocking the alternative complement pathway at the level of Factor D. With a binding affinity (Kd) of 0.54 nM for human Factor D and an IC50 of 15 nM for proteolytic activity inhibition in vitro, it enables precise dissection of complement-mediated pathophysiology in experimental models of hemolysis and other AP-driven diseases [3].

Differentiation from Infused Biologics for Patient Convenience

The oral bioavailability of danicopan (Tmax ~3h, t½ ~7.91h) distinguishes it from all other approved PNH therapies, which are infused biologics [4]. Procurement for long-term treatment strategies should prioritize this advantage, as it can significantly improve patient adherence and quality of life by eliminating the burden of frequent infusion center visits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danicopan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.